2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid is a complex organic compound with significant potential in scientific research and applications. Its structure includes multiple functional groups, making it a target for various chemical reactions and biological interactions.
This compound can be sourced from specialized chemical suppliers and is often used in research settings due to its unique properties. It is classified under the category of chlorinated nitroaromatic compounds, which are known for their diverse applications in pharmaceuticals and materials science.
The compound falls under several classifications:
The synthesis of 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid can be achieved through several synthetic routes. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and characterize the product.
The molecular formula for 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid is .
Property | Value |
---|---|
Molecular Weight | 497.9 g/mol |
IUPAC Name | 2-chloro-5-[[(5E)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI Key | RTHRCOIONCZINZ-KEBDBYFISA-N |
Canonical SMILES | CC1=CC(=C(C=C1C)N+[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformation while minimizing side products. Reaction conditions such as solvent choice and temperature are critical for optimizing yields.
The mechanism of action for 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid is largely dependent on its interactions with biological targets. It may function by modulating enzyme activity or interacting with cellular receptors.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions but may decompose under extreme pH or temperature |
This compound has potential applications in various fields:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1